N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with the molecular formula C22H17N3O2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide typically involves the condensation of anthranilic acid derivatives with benzylamine and subsequent cyclization. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-((4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio)acetamide
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide
Uniqueness
N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzyl and phenyl groups contribute to its stability and ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C22H17N3O2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-benzyl-4-oxo-3-phenylquinazoline-7-carboxamide |
InChI |
InChI=1S/C22H17N3O2/c26-21(23-14-16-7-3-1-4-8-16)17-11-12-19-20(13-17)24-15-25(22(19)27)18-9-5-2-6-10-18/h1-13,15H,14H2,(H,23,26) |
InChI Key |
TYCYBIOCJGFTGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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